1-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole
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Overview
Description
1-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole is a complex organic compound that features both triazole and azetidine rings. These heterocyclic structures are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors. The final step often involves coupling the triazole and azetidine intermediates under specific conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry to streamline the process. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or azetidine rings, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenated compounds, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
1-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with enzymes or receptors, while the azetidine ring may enhance binding affinity. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: Known for their broad range of biological activities.
Azetidine derivatives: Studied for their potential in medicinal chemistry.
Uniqueness
What sets 1-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole apart is its combination of both triazole and azetidine rings, which provides a unique scaffold for drug development and other applications .
Properties
IUPAC Name |
[3-(triazol-1-ylmethyl)azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O/c1-9-12(10(2)17(3)15-9)13(20)18-6-11(7-18)8-19-5-4-14-16-19/h4-5,11H,6-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUIYAXTBGHANB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CC(C2)CN3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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